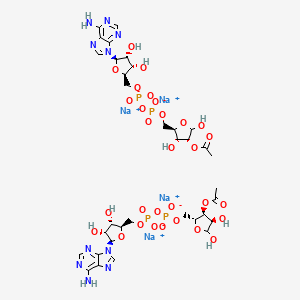

2'/3'-O-Acetyl ADP Ribose

Description

Historical Context of O-Acetyl-ADP-Ribose Discovery and Characterization

The discovery of O-acetyl-ADP-ribose (OAADPr) is intrinsically linked to the elucidation of the enzymatic function of Sir2 (Silent Information Regulator 2) proteins, now commonly known as sirtuins. Initial studies into Sir2 proteins suggested they possessed protein ADP-ribosylation activity. nih.gov However, subsequent and more detailed investigations in 2000 revealed their primary and more robust function as NAD+-dependent histone deacetylases. nih.gov This pivotal research uncovered that the deacetylation of acetylated lysine (B10760008) residues on proteins by sirtuins is tightly coupled to the hydrolysis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).

This process yields not only the deacetylated protein and nicotinamide but also a novel metabolite: O-acetyl-ADP-ribose. nih.gov It was determined that the acetyl group removed from the protein substrate is transferred to the ADP-ribose moiety of NAD+. termedia.pl Further characterization revealed that the initial product of the sirtuin reaction is the 2'-O-acetyl-ADP-ribose isomer. nih.gov Through a non-enzymatic intramolecular transesterification process, this isomer can be converted to 3'-O-acetyl-ADP-ribose. researchgate.net At neutral pH, these two isomers, 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose, exist in an equilibrium mixture of approximately a 1:1 ratio. nih.govnih.gov The production of OAADPr is a conserved feature of sirtuins, observed from bacterial CobB to mammalian sirtuins. nih.gov

Position of 2'/3'-O-Acetyl ADP Ribose within the NAD+ Metabolome

Nicotinamide adenine dinucleotide (NAD+) is a central molecule in cellular metabolism, acting as a cofactor in redox reactions and as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). termedia.plmdpi.com The NAD+ metabolome encompasses the synthesis, consumption, and recycling of NAD+ and its derivatives. This compound holds a unique position within this metabolome as a direct byproduct of NAD+-dependent deacetylation by sirtuins. tandfonline.com

The formation of OAADPr represents a key NAD+-consuming pathway. nih.gov During the deacetylation reaction catalyzed by sirtuins, the glycosidic bond in NAD+ is cleaved, releasing nicotinamide and transferring the ADP-ribose moiety, which then accepts the acetyl group from the protein substrate to form OAADPr. nih.govnih.gov This process directly links protein deacetylation to the cellular NAD+ pool.

The cellular levels of OAADPr are not static; they are regulated by specific metabolic enzymes. In the yeast Saccharomyces cerevisiae, the NUDIX hydrolase Ysa1 is known to cleave OAADPr into AMP and 2- and 3-O-acetylribose-5-phosphate. nih.govnih.gov In mammalian systems, the enzyme ADP-ribosylhydrolase 3 (ARH3) can hydrolyze OAADPr to produce acetate (B1210297) and ADP-ribose. nih.govnih.gov Furthermore, some macrodomain proteins, such as human MacroD1 and MacroD2, have been identified as OAADPr deacetylases, converting it back to ADP-ribose and acetate. researchgate.net This metabolic turnover highlights the dynamic nature of OAADPr within the NAD+ metabolome and suggests that its cellular concentration is tightly controlled.

| Enzyme | Organism | Action on OAADPr | Products |

| Ysa1 (NUDIX hydrolase) | Saccharomyces cerevisiae | Cleavage | AMP, 2- & 3-O-acetylribose-5-phosphate |

| ARH3 | Mammals | Hydrolysis | Acetate, ADP-ribose |

| MacroD1, MacroD2 | Humans | Deacetylation | ADP-ribose, Acetate |

Significance as a Sirtuin-Derived Metabolite in Eukaryotic Systems

The generation of this compound is a hallmark of the activity of sirtuins, a family of class III histone deacetylases (HDACs). termedia.pl These enzymes are critical regulators of a wide array of cellular processes, including gene silencing, metabolism, and lifespan. nih.gov The unique dependence of sirtuins on NAD+ makes them crucial sensors of the cell's metabolic state. termedia.pl

As a direct product of the sirtuin deacetylation reaction, OAADPr has been proposed to function as a signaling molecule in its own right. nih.govtermedia.pl Its discovery fueled speculation that it could mediate some of the downstream biological effects associated with sirtuin activity. nih.gov For instance, OAADPr has been shown to regulate gene silencing by facilitating the assembly of the Sir2-4 silencing complex onto nucleosomes in yeast. nih.govnih.gov In mammalian cells, both OAADPr and ADP-ribose can gate the TRPM2 cation channel, a process mediated by the channel's intracellular NUDIX homology domain. nih.govnih.gov

Furthermore, OAADPr has been identified as a ligand for the macrodomain of the histone variant macroH2A, which is often found in regions of condensed chromatin known as heterochromatin. nih.govnih.gov In yeast, OAADPr has been shown to interact directly with Sir3, a key component of the SIR complex required for establishing and maintaining silent heterochromatin at telomeres. nih.gov This interaction appears to promote the spreading of Sir3 along the chromatin, thereby enhancing the stability of the silenced state. nih.gov These findings underscore the potential for OAADPr to act as an important epigenetic modulator, directly influencing chromatin structure and gene expression.

Properties

Molecular Formula |

C34H46N10Na4O30P4 |

|---|---|

Molecular Weight |

1290.6 g/mol |

IUPAC Name |

tetrasodium;[[(2R,3S,4R)-3-acetyloxy-4,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3R,4R)-4-acetyloxy-3,5-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/2C17H25N5O15P2.4Na/c1-6(23)34-13-8(36-17(27)12(13)26)3-33-39(30,31)37-38(28,29)32-2-7-10(24)11(25)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;1-6(23)34-13-11(25)8(36-17(13)27)3-33-39(30,31)37-38(28,29)32-2-7-10(24)12(26)16(35-7)22-5-21-9-14(18)19-4-20-15(9)22;;;;/h2*4-5,7-8,10-13,16-17,24-27H,2-3H2,1H3,(H,28,29)(H,30,31)(H2,18,19,20);;;;/q;;4*+1/p-4/t2*7-,8-,10-,11-,12-,13-,16-,17?;;;;/m11..../s1 |

InChI Key |

WMDCRUFIJFNZRB-YJLIMONTSA-J |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Biochemical Genesis and Isomeric Forms of 2 /3 O Acetyl Adp Ribose

Enzymatic Generation by Sirtuin-Mediated Protein Deacetylation

The primary route for the biological synthesis of 2'/3'-O-Acetyl ADP Ribose is through the enzymatic deacetylation of proteins, a reaction catalyzed by sirtuins. nih.govnih.gov This process is fundamental to cellular regulation and involves the removal of an acetyl group from a modified lysine (B10760008) residue on a protein substrate. nih.govnih.gov

The catalytic mechanism of sirtuins is distinct from other deacetylases. wikipedia.org Instead of simple hydrolysis, sirtuins utilize a multi-step process that couples the deacetylation of a lysine residue to the cleavage of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgnih.gov The process begins with the acetyl group of the Nε-acetyllysine substrate attacking the C1' of the ADP-ribose portion of NAD+. nih.gov This leads to the release of nicotinamide and the formation of a key intermediate, a 1'-O-alkylamidate adduct. nih.govnih.gov Subsequently, the 2'-hydroxyl group of the same ADP-ribose molecule performs a nucleophilic attack on this intermediate. nih.govnih.gov This intramolecular reaction results in the transfer of the acetyl group to the 2'-position of the ADP-ribose, thereby generating 2'-O-acetyl-ADP-ribose and the deacetylated lysine product. nih.govnih.gov

Nicotinamide adenine dinucleotide (NAD+) is not merely a cofactor but an essential co-substrate in the sirtuin-catalyzed deacetylation reaction. nih.govnih.gov Each cycle of deacetylation consumes one molecule of NAD+. nih.govnih.gov The sirtuin enzyme cleaves the high-energy glycosidic bond between the nicotinamide and the ADP-ribose moiety of NAD+. nih.govnih.gov This cleavage provides the necessary energy for the transfer of the acetyl group from the lysine residue to the ADP-ribose, a thermodynamically challenging reaction that essentially converts an amide (in acetyllysine) to an ester (in O-acetyl-ADP-ribose). nih.gov The dependence of sirtuin activity on NAD+ levels directly links the deacetylation status of cellular proteins to the metabolic state of the cell. nih.govfoundmyfitness.com

Table 1: Components of the Sirtuin-Mediated Deacetylation Reaction

| Component | Role | Fate in Reaction |

|---|---|---|

| Nε-acetyllysine (on protein) | Substrate | Deacetylated to lysine |

| NAD+ | Co-substrate | Cleaved to yield ADP-ribose moiety and nicotinamide |

| Sirtuin Enzyme | Catalyst | Facilitates the reaction without being consumed |

| 2'-O-Acetyl-ADP-ribose | Product | Formed from the acetyl group and ADP-ribose |

| Nicotinamide | Product | Released from NAD+ cleavage |

| Deacetylated Protein | Product | The original protein with lysine restored |

The ability to produce O-acetyl-ADP-ribose is a conserved feature of the sirtuin family of enzymes, also known as Class III histone deacetylases. nih.govnih.gov The founding member of this family, Sir2 (Silent Information Regulator 2) from yeast (Saccharomyces cerevisiae), was instrumental in elucidating this unique enzymatic activity. nih.govnih.gov Sirtuins are found in virtually all forms of life, from bacteria to humans, indicating the ancient and fundamental nature of this biochemical pathway. nih.govnih.gov In mammals, there are seven sirtuin homologs (SIRT1-SIRT7), many of which function as NAD+-dependent deacetylases and consequently produce O-acetyl-ADP-ribose. nih.govahajournals.org While they share a conserved catalytic core, different sirtuin family members are located in different subcellular compartments (nucleus, cytoplasm, mitochondria) and have distinct protein targets, suggesting specialized roles in regulating various cellular processes. nih.gov

Regioisomeric Complexity: 2'-O-Acetyl vs. 3'-O-Acetyl ADP Ribose

The product of the sirtuin reaction, O-acetyl-ADP-ribose, is not a single, stable entity but exists as a mixture of two isomers, known as regioisomers. This complexity arises from the specific enzymatic mechanism and a subsequent non-enzymatic rearrangement.

Detailed enzymatic and structural analyses, including rapid quenching techniques and NMR spectroscopy, have definitively identified 2'-O-acetyl-ADP-ribose as the sole and primary product of the sirtuin-catalyzed reaction. nih.govnih.govresearchgate.net The catalytic mechanism is structured to specifically facilitate the transfer of the acetyl group to the 2'-hydroxyl position of the ADP-ribose moiety within the enzyme's active site. nih.govresearchgate.net This specificity is a key feature of the sirtuin reaction across different species. nih.gov

Once the 2'-O-acetyl-ADP-ribose is released from the sirtuin enzyme into the aqueous cellular environment, it undergoes a rapid, non-enzymatic intramolecular transesterification. nih.govnih.govresearchgate.net This reaction involves the transfer of the acetyl group between the adjacent 2'- and 3'-hydroxyl groups of the ribose sugar. nih.govresearchgate.netresearchgate.net This process leads to an equilibrium mixture of the two regioisomers: 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose. nih.govnih.govresearchgate.net At neutral pH, this equilibrium favors an almost equal distribution, with studies reporting a ratio of approximately 48:52 between the 2'- and 3'- isomers, respectively. nih.govresearchgate.netresearchgate.net

Table 2: Isomeric Forms of O-Acetyl ADP Ribose

| Isomer | Formation | Stability | Equilibrium Ratio (Neutral pH) |

|---|---|---|---|

| 2'-O-Acetyl-ADP-ribose | Primary enzymatic product of sirtuin catalysis. nih.govnih.gov | Subject to non-enzymatic transesterification. nih.gov | ~48% nih.govresearchgate.net |

| 3'-O-Acetyl-ADP-ribose | Formed via non-enzymatic intramolecular transesterification from the 2'-isomer after release from the enzyme. nih.govresearchgate.net | In equilibrium with the 2'-isomer. nih.gov | ~52% nih.govresearchgate.net |

Implications of Isomerism for Biological Recognition and Activity

The existence of this compound as a rapidly interconverting mixture of isomers has significant consequences for its biological function. Cellular proteins, such as enzymes and signaling effectors, can exhibit stereo- and regio-selectivity, allowing them to preferentially recognize and interact with one isomer over the other. This differential recognition is a critical determinant of the molecule's downstream signaling outcomes.

Several proteins have been identified that interact with OAADPr, and their function is influenced by this isomerism:

ADP-ribosylhydrolase 3 (ARH3): This mammalian enzyme is responsible for hydrolyzing OAADPr into acetate (B1210297) and ADP-ribose. nih.gov Intriguingly, studies suggest that ARH3 does not act directly on the predominant 2'- or 3'-isomers. Instead, it is proposed to preferentially hydrolyze the 1''-O-acetyl-ADP-ribose isomer. nih.govuniprot.org This 1''-isomer exists in equilibrium with the 2'- and 3'-isomers, particularly at alkaline pH. nih.gov The enzymatic activity of ARH3 is greater at pH 9.0, where the 1''-isomer is more prevalent, than at neutral pH. nih.gov This indicates that the biological processing and turnover of OAADPr are directly linked to the dynamics of its isomeric equilibrium.

Macrodomain-containing Proteins: Certain protein modules, known as macrodomains, are known readers of ADP-ribosylation. The macro domain of the histone variant MacroH2A is capable of binding OAADPr. nih.govnih.gov To dissect the specific interactions of each isomer, non-hydrolyzable synthetic analogs (2'- and 3'-N-acetyl-ADP-ribose) have been developed. nih.govnih.gov These tools allow researchers to study how protein targets like MacroH2A differentiate between the two positions of the acetyl group, which is crucial for understanding how OAADPr may regulate chromatin structure and gene silencing. nih.gov

TRPM2 Ion Channel: The Transient Receptor Potential Melastatin-related 2 (TRPM2) channel, a non-selective cation channel, is gated by both ADP-ribose and OAADPr. nih.gov The binding that triggers channel opening is mediated by a specific NUDIX homology domain within the intracellular portion of the channel protein. nih.gov The ability of both isomers to potentially interact differently with this domain could provide a nuanced mechanism for regulating ion flow in response to cellular metabolic states signaled by sirtuin activity.

The selective recognition and metabolism of specific OAADPr isomers by cellular proteins underscore the functional importance of this chemical feature. The equilibrium between the 2'- and 3'- forms acts as a switch or tuning mechanism, allowing for precise regulation of downstream biological processes, including gene silencing, DNA repair, and ion channel gating. nih.govnih.gov

Enzymatic Regulation and Metabolic Fate of 2 /3 O Acetyl Adp Ribose

Enzymes Involved in 2'/3'-O-Acetyl ADP Ribose Catabolism

The cellular concentration of 2'/3'-O-acetyl-ADP-ribose (OAADPr), a metabolite produced by the Sir2 family of NAD+-dependent deacetylases, is regulated by several distinct enzymatic activities. nih.govnih.gov These enzymes catabolize OAADPr through different mechanisms, playing a crucial role in modulating its potential downstream signaling functions. The primary enzymes identified in the breakdown of this molecule include members of the NUDIX hydrolase family and mammalian ADP-ribosyl hydrolases. nih.gov Additionally, other enzymatic activities that act on OAADPr have been detected, though the specific enzymes have not yet been fully characterized. nih.govnih.gov

NUDIX Hydrolases (e.g., Ysa1 in Saccharomyces cerevisiae)

In the budding yeast Saccharomyces cerevisiae, the principal enzyme responsible for the catabolism of OAADPr is Ysa1, a member of the NUDIX (Nucleoside Diphosphate linked to some other moiety X) hydrolase superfamily. nih.govnih.gov These enzymes are known to cleave organic pyrophosphates. nih.gov Ysa1 acts as an ADP-ribose pyrophosphatase and is located in the cytoplasm, nucleus, and mitochondria. yeastgenome.org

Ysa1 catalyzes the hydrolysis of the pyrophosphate bond within the 2'/3'-O-acetyl-ADP-ribose molecule. nih.gov This cleavage results in the production of adenosine (B11128) monophosphate (AMP) and 2'- or 3'-O-acetylribose-5-phosphate. nih.govnih.gov In vitro studies have shown that yeast YSA1 can effectively cleave OAADPr to these products. nih.gov The reaction is specific to the pyrophosphate linkage, distinguishing it from the mode of action of other hydrolases that act on this metabolite. nih.gov

Table 1: Kinetic Parameters of NUDIX Hydrolases with OAADPr and ADP-ribose This table presents a comparison of the steady-state kinetic constants for yeast Ysa1 and mouse NudT5, highlighting their efficiency in hydrolyzing both O-acetyl-ADP-ribose (OAADPr) and ADP-ribose (ADPr). In contrast, the human NUDT9 shows significantly lower efficiency for OAADPr hydrolysis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Yeast Ysa1 | OAADPr | 24 ± 4 | 1.8 ± 0.1 | 75,000 |

| ADPr | 15 ± 2 | 2.1 ± 0.1 | 140,000 | |

| Mouse NudT5 | OAADPr | 8 ± 1 | 2.3 ± 0.1 | 290,000 |

| ADPr | 10 ± 1 | 2.5 ± 0.1 | 250,000 | |

| Human NUDT9 | OAADPr | >1000 | 0.05 ± 0.01 | <50 |

| ADPr | 2.0 ± 0.2 | 0.05 ± 0.01 | 25,000 |

Data sourced from in vitro kinetic analyses. nih.gov

Ysa1 is the primary endogenous NUDIX hydrolase responsible for metabolizing both OAADPr and ADP-ribose in yeast. nih.gov By catalyzing its breakdown, Ysa1 directly lowers the intracellular concentration of OAADPr. nih.gov Studies using yeast cell extracts have demonstrated that cells lacking the Ysa1 gene (Δysa1) show no significant NUDIX activity towards OAADPr, confirming that Ysa1 is the major enzyme for this metabolic process in yeast. nih.gov An accumulation of OAADPr and ADP-ribose has been associated with a metabolic shift that reduces endogenous reactive oxygen species and redirects glucose to pathways that prevent oxidative damage. nih.gov

Mammalian ADP-Ribosyl Hydrolases (e.g., ARH3)

In mammals, the catabolism of 2'/3'-O-acetyl-ADP-ribose is handled by a different class of enzymes, the ADP-ribosyl hydrolases (ARHs). nih.gov Specifically, ADP-ribosylhydrolase 3 (ARH3) has been identified as a key enzyme in this process. nih.govuniprot.org ARH3 is a 39-kDa protein that is also known to degrade poly(ADP-ribose). uniprot.org

Unlike the pyrophosphate cleavage by NUDIX hydrolases, the mammalian enzyme ARH3 hydrolyzes 2'/3'-O-acetyl-ADP-ribose to produce acetate (B1210297) and ADP-ribose (ADPr). nih.govnih.govnih.gov This reaction occurs in a time- and Mg2+-dependent manner. uniprot.org The activity of ARH3 on OAADPr is significantly faster than its activity on poly(ADP-ribose). uniprot.org Research suggests that ARH3 specifically catalyzes the hydrolysis of the 1''-O linkage in its substrates. nih.govnih.gov While 2'- and 3'-OAADPr are the stable isomers in solution, it is proposed that a third isomer, 1''-OAADPr, exists in equilibrium and is the preferred substrate for ARH3. nih.govnih.govuniprot.org This is supported by findings that ARH3's hydrolase activity is greater at an alkaline pH of 9.0, where the 1''-OAADPr isomer is more prevalent. nih.govresearchgate.net The rate of OAADPr hydrolysis by recombinant ARH3 is approximately 250-fold greater than that observed with another family member, ARH1. uniprot.org

Uncharacterized Acetyl-Transferase Activities

Beyond the well-defined actions of NUDIX and ARH enzymes, other metabolic activities targeting 2'/3'-O-acetyl-ADP-ribose have been observed in cellular extracts. nih.govnih.gov In particular, a distinct enzymatic activity residing in the nucleus has been identified that appears to be an OAADPr-specific acetyltransferase. nih.govresearchgate.net This uncharacterized nuclear-localized activity utilizes OAADPr to transfer the acetyl group to another small molecule, the identity of which remains unknown. nih.govnih.gov This suggests an alternative metabolic fate for OAADPr, where it may serve as an acetyl donor in a yet-to-be-characterized biochemical pathway. nih.gov

Table 2: Summary of Enzymatic Activities on this compound

| Enzyme Family | Specific Enzyme Example | Organism/Location | Reaction Products |

| NUDIX Hydrolases | Ysa1 | Saccharomyces cerevisiae | AMP and O-Acetylribose-5-Phosphate |

| ADP-Ribosyl Hydrolases | ARH3 | Mammals | Acetate and ADP-Ribose |

| Acetyl-Transferases | Uncharacterized | Nucleus (Yeast, Human) | Acetyl-X (unknown acceptor) and ADP-Ribose |

Proposed Nuclear-Localized Acetyl-Group Transfer to Unknown Small Molecules

Evidence suggests the existence of a distinct, nuclear-localized enzymatic activity that utilizes 2'/3'-O-acetyl-ADP-ribose (OAADPr) as an acetyl group donor. nih.gov This proposed mechanism involves the transfer of the acetyl group from OAADPr to another, yet unidentified, small molecule. nih.gov This hypothesis points to a metabolic fate for OAADPr that extends beyond simple hydrolysis, suggesting it acts as an intermediate in a novel nuclear acetylation pathway. nih.gov The identity of the acceptor molecule and the enzyme responsible for this transfer remain unknown, representing a key area for future investigation into the signaling functions of sirtuin-generated metabolites. nih.gov

Interplay with Broader ADP-Ribosylation Dynamics

The metabolism of this compound is intricately linked with the broader cellular processes of ADP-ribosylation. This connection is primarily established through the shared substrate, Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and the metabolic product, ADP-ribose (ADPr). Sirtuins, the enzymes that produce OAADPr, are NAD+-dependent deacetylases. nih.govresearchgate.net This positions the production of OAADPr directly within the network of NAD+-consuming reactions that also includes mono(ADP-ribosyl)ation and poly(ADP-ribosyl)ation.

Relationship to Mono(ADP-Ribose) and Poly(ADP-Ribose)

The formation of this compound is a distinct process from the synthesis of mono(ADP-ribose) (MAR) and poly(ADP-ribose) (PAR), but they are metabolically connected. Sirtuins catalyze the transfer of an acetyl group from a protein lysine (B10760008) residue to the ADP-ribose moiety of NAD+, yielding OAADPr and nicotinamide. nih.govresearchgate.net In contrast, ADP-ribosyltransferases (ARTs) and poly(ADP-ribose) polymerases (PARPs) transfer the entire ADP-ribose unit from NAD+ onto their respective targets.

A direct metabolic link is established through the enzymatic hydrolysis of OAADPr. The mammalian enzyme ADP-ribosylhydrolase 3 (ARH3), for instance, can hydrolyze OAADPr to produce acetate and ADP-ribose (ADPr). nih.govresearchgate.net This ADPr is the fundamental building block for both MAR and PAR polymers, directly connecting the sirtuin-mediated deacetylation pathway to the substrate pool for ADP-ribosylation. researchgate.net Therefore, the fate of OAADPr can influence the availability of ADPr for other critical cellular signaling pathways.

Contribution to NAD+ Consumption in Cellular Processes

The generation of this compound is a significant contributor to cellular NAD+ consumption. Sirtuins are a unique class of deacetylases that are absolutely dependent on NAD+ as a co-substrate, not just a cofactor. researchgate.netasm.org For every acetyl group removed from a protein, one molecule of NAD+ is cleaved, resulting in the formation of one molecule of OAADPr, one molecule of nicotinamide, and the deacetylated protein. asm.org

This reaction is a key part of cellular NAD+ turnover, placing sirtuin activity, and by extension OAADPr production, at the center of metabolic regulation. The consumption of NAD+ by sirtuins links cellular energy status and metabolism to the regulation of gene expression, DNA repair, and other processes governed by protein acetylation. The rate of OAADPr formation is therefore a direct reflection of sirtuin activity and a key factor in the dynamic depletion and regeneration of the cellular NAD+ pool. nih.gov

Molecular Mechanisms and Cellular Signaling Functions of 2 /3 O Acetyl Adp Ribose

Mechanism as an Intracellular Second Messenger

2'/3'-O-Acetyl ADP Ribose functions as an intracellular second messenger, primarily by translating the enzymatic activity of sirtuins into downstream cellular responses. Sirtuins catalyze a unique reaction where the deacetylation of a lysine (B10760008) residue on a protein substrate is coupled to the hydrolysis of NAD+. harvard.eduharvard.edu This reaction yields three products: the deacetylated protein, nicotinamide (B372718), and OAADPr. harvard.edu The production of OAADPr is a conserved function among Sir2-like enzymes from yeast to humans. uniprot.org

In the budding yeast Saccharomyces cerevisiae, OAADPr is integral to the establishment of silent chromatin. It modulates the assembly and structure of the Silent Information Regulator (SIR) complex, which is composed of Sir2, Sir3, and Sir4 proteins. harvard.edu Research has shown that OAADPr promotes the association of multiple copies of the Sir3 protein with the Sir2/Sir4 subcomplex. harvard.edu This event induces a significant structural rearrangement of the SIR complex, enhancing its ability to bind to deacetylated histone tails and spread along the chromatin fiber to establish a repressive, heterochromatin-like state. harvard.edunih.gov By acting as a small-molecule mediator, OAADPr ensures that the spreading of the SIR complex is directly linked to the ongoing deacetylase activity of Sir2. nih.gov

| Feature | Description | References |

| Origin | Product of NAD+-dependent deacetylation by Sir2 family enzymes (sirtuins). | uniprot.orgharvard.edu |

| Primary Function | Acts as a second messenger linking sirtuin activity to downstream effects. | harvard.edu |

| Yeast SIR Complex | Promotes the binding of Sir3 to the Sir2/Sir4 complex. | harvard.edu |

| Consequence | Induces structural rearrangement in the SIR complex, facilitating the spreading of silent chromatin. | harvard.edunih.gov |

Direct Interaction with Ion Channels

The family of NAD+ metabolites, including ADP-ribose (ADPR) and cyclic ADP-ribose (cADPR), are well-established regulators of ion channels, particularly the Transient Receptor Potential Melastatin 2 (TRPM2) channel. nih.govnih.govfrontiersin.org While OAADPr is structurally similar, its direct role in gating these channels is less characterized than that of its non-acetylated counterpart, ADPR.

The TRPM2 channel is a calcium-permeable, non-selective cation channel that functions as a cellular sensor for oxidative stress. nih.govnih.gov Its activation is primarily mediated by the binding of ADPR to a specific site within the channel's structure. nih.govnorthwestern.edu Cryo-electron microscopy studies have identified an ADPR-binding site in the MHR1/2 domain of the TRPM2 channel, which is distinct from its C-terminal NUDT9-H domain. nih.gov Binding of ADPR, in concert with calcium, induces a conformational change that opens the channel pore, allowing cation influx. nih.gov

While ADPR is the canonical agonist, the direct and independent role of this compound in TRPM2 gating is not as firmly established. Given that OAADPr is a derivative of ADPR, it is plausible that it may interact with TRPM2, but its efficacy as a direct agonist compared to ADPR remains an area of ongoing investigation. The activation of TRPM2 is a critical step in the cellular response to oxidative stress, and its gating is tightly regulated by the availability of NAD+-derived metabolites. nih.gov

The activation of TRPM2 channels leads directly to the influx of extracellular Ca2+ and potentially the release of Ca2+ from intracellular stores like lysosomes, thereby increasing the cytosolic calcium concentration. nih.gov This elevation in intracellular calcium acts as a crucial downstream signal, triggering a variety of physiological processes, including immune responses, apoptosis, and insulin (B600854) secretion. nih.govnih.govnih.gov

Molecules that gate TRPM2, such as ADPR and cADPR, are therefore key modulators of intracellular calcium signaling. nih.govnih.gov For instance, cADPR is a well-known second messenger that mobilizes calcium from intracellular stores by activating ryanodine (B192298) receptors. nih.govnih.gov The resulting calcium signals can be complex, manifesting as oscillations or waves that encode specific information to regulate cellular functions. nih.gov Any potential modulation of TRPM2 by OAADPr would similarly place it as a regulator within these intricate calcium signaling networks, linking the metabolic state reflected by sirtuin activity to calcium-dependent cellular events.

Binding to Macrodomains of Proteins

Macrodomains are conserved protein modules that recognize and bind NAD+ metabolites, including ADP-ribose and its derivatives. nih.govembopress.org This interaction allows for the recruitment of proteins to specific chromatin locations or the modulation of enzymatic activity, thereby translating metabolic fluctuations into changes in genome function.

A prominent example of a macrodomain-containing protein is the histone variant macroH2A1. This histone exists as two major splice variants, macroH2A1.1 and macroH2A1.2, which differ in their macrodomain region. mdpi.com Crucially, the macrodomain of macroH2A1.1 specifically binds to this compound. nih.govmdpi.com In contrast, the splice variant macroH2A1.2 is unable to bind OAADPr or ADPR due to subtle structural differences in its macrodomain. nih.govembopress.orgembopress.org

This differential binding capability is a key regulatory mechanism. The choice of which splice variant is expressed can determine whether a specific region of chromatin can respond to changes in the cellular levels of OAADPr. The binding affinity of the macroH2A1.1 macrodomain for ADPR has been determined to be in the low micromolar range (~2 µM), suggesting that these interactions are physiologically relevant. embopress.orgembopress.org

| Histone Variant | Binds this compound? | Binds ADP-Ribose? | Reference |

| macroH2A1.1 | Yes | Yes | nih.govmdpi.com |

| macroH2A1.2 | No | No | embopress.orgembopress.org |

| macroH2A2 | No | No | nih.gov |

The binding of OAADPr to the macroH2A1.1 histone variant has significant consequences for chromatin architecture and gene regulation. MacroH2A1.1 is often associated with transcriptionally repressive chromatin environments, such as facultative heterochromatin. nih.gov The interaction between macroH2A1.1 and NAD+ metabolites like OAADPr and ADPR provides a direct link between cellular metabolism and chromatin organization. embopress.orgresearchgate.net

By binding to OAADPr, macroH2A1.1 can act as a chromatin "reader" of sirtuin activity. This interaction can influence the recruitment or activity of other chromatin-modifying enzymes. For example, the binding of ADPR-related molecules to macroH2A1.1 enables its interaction with Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and stress responses. nih.govresearchgate.net This can lead to the inhibition of PARP1 activity, thereby conserving cellular NAD+ pools. embopress.org This regulatory axis between macroH2A1.1 and PARP1, mediated by NAD+ metabolites, intersects cellular stress responses, metabolism, and the maintenance of chromatin structure, ultimately affecting gene expression programs and cellular fate decisions like senescence. mdpi.comresearchgate.net

Regulation of SIR Complex Assembly and Loading

The formation of silent chromatin in yeast is a complex process involving the deacetylation of histone tails by the NAD-dependent histone deacetylase Sir2, and the subsequent association of the Sir (Silent Information Regulator) proteins, primarily Sir2, Sir3, and Sir4, with these modified histones. nih.gov A key metabolite produced during this enzymatic reaction, this compound (AAR), has been identified as a critical regulator of the assembly and loading of the SIR complex onto chromatin. nih.govnih.gov This small molecule, generated from the transfer of an acetyl group from a lysine residue to the ADP-ribose moiety of NAD+, actively participates in modulating the structure and function of the SIR complex. nih.gov

Research has demonstrated that AAR plays a multifaceted role in the establishment of heterochromatin. One of its primary functions is to promote the association of multiple copies of the Sir3 protein with the core Sir2/Sir4 heterodimer. nih.gov This interaction is not merely an aggregation; AAR induces a significant structural rearrangement within the SIR complex, suggesting a conformational change that is essential for its proper function. nih.gov This finding indicates that the enzymatic activity of Sir2 influences the assembly of the SIR complex through two interconnected mechanisms: the deacetylation of histones and the synthesis of AAR. nih.gov

Further investigations have elucidated the direct physical interaction between AAR and components of the SIR complex. Studies have confirmed a direct binding of AAR to the Sir3 protein. nih.govmdpi.com This interaction is crucial for the subsequent steps in the formation of silent chromatin. The binding of AAR to Sir3 enhances the affinity of Sir3 for nucleosomes, thereby facilitating the spreading of the SIR complex along the chromatin fiber. mdpi.com

The role of AAR in the propagation of the silent state has been further explored through in vitro and in vivo studies. Chromatin immunoprecipitation (ChIP)-on-chip and chromatin affinity purification (ChAP)-on-chip assays have revealed that AAR can increase the extended spreading of Sir3 along telomeric regions, a hallmark of heterochromatin formation. nih.govmdpi.com Interestingly, this effect was specific to Sir3 and was not observed for Sir2. nih.govmdpi.com An in vitro assembly system designed to mimic the formation of SIR-nucleosome filaments has shown that AAR is an essential component, along with purified yeast nucleosomes and the Sir2, Sir3, and Sir4 proteins, for the successful assembly of these pre-heterochromatin structures. mdpi.com The formation of these filaments is directly modulated by the presence of AAR, underscoring its pivotal role in the assembly process. mdpi.com

The following table summarizes key research findings on the regulatory role of this compound in SIR complex assembly and loading:

Biological Roles and Physiological Implications of 2 /3 O Acetyl Adp Ribose

Contribution to Chromatin Regulation and Epigenetics

2'/3'-O-Acetyl ADP Ribose (also referred to as AAR) plays a significant role in the epigenetic regulation of chromatin structure, primarily through its interaction with the Silent Information Regulator (SIR) protein complex in yeast. nih.govnih.gov The SIR complex, composed of Sir2, Sir3, and Sir4, is essential for establishing and maintaining silenced heterochromatin domains. nih.govmdpi.com

The formation of silent heterochromatin requires the deacetylation of histones by the NAD-dependent deacetylase Sir2, which in turn generates this compound. nih.govnih.gov This metabolite is not merely a byproduct but an active participant in gene silencing. Research indicates that this compound helps to regulate gene silencing by facilitating the assembly and loading of the Sir2/Sir4 silencing complex onto nucleosomes. nih.gov It promotes a structural rearrangement in the SIR complex and enhances the association of multiple Sir3 proteins with the Sir2/Sir4 core. nih.gov

Studies have demonstrated that increasing the cellular levels of this compound, either by adding it exogenously or by deleting the enzyme responsible for its metabolism (Ysa1), enhances the effect of chromatin silencing. nih.govnih.gov Conversely, a defect in its synthesis leads to a decrease in the silencing effect. nih.gov This evidence underscores the in vivo importance of this compound in promoting the formation of transcriptionally silent heterochromatin. nih.gov

The establishment of silenced chromatin is a dynamic process that involves the spreading of the SIR complex along the chromatin fiber from nucleation sites. nih.gov this compound has been shown to be a key modulator of this process, particularly at telomeric regions. nih.gov

Detailed chromatin immunoprecipitation (ChIP) experiments have revealed that this compound promotes the extended spreading of the Sir3 protein along telomeres, without having a similar effect on Sir2. nih.govnih.govresearchgate.net This is supported by findings that show a direct interaction between this compound and Sir3. nih.govmdpi.com By increasing the binding affinity of Sir3 to nucleosomes and stabilizing its association with chromatin, the metabolite facilitates the extension of the silent heterochromatin domain. nih.govmdpi.com

Table 1: Role of this compound in SIR Complex Function

| Protein/Complex | Function in Gene Silencing | Effect of this compound |

|---|---|---|

| Sir2 | NAD+-dependent histone deacetylase; produces this compound. nih.govnih.gov | Directly interacts with Sir2; its production by Sir2 is crucial for silencing. nih.govnih.gov |

| Sir3 | Binds to deacetylated histones and Sir4; crucial for spreading of silencing. nih.govnih.gov | Directly interacts with Sir3; promotes binding of multiple Sir3 copies to the SIR complex and enhances its spreading along telomeres. nih.govnih.gov |

| Sir4 | Acts as a scaffolding protein, interacting with Sir2, Sir3, and other factors. nih.gov | Promotes the association of Sir3 with the Sir2/Sir4 pair. nih.gov |

| SIR Complex | Establishes and maintains silent heterochromatin domains. mdpi.com | Induces a significant structural rearrangement and modulates complex assembly. nih.govnih.gov |

Involvement in Cellular Stress Responses

Beyond its role in epigenetics, this compound is implicated in various cellular stress responses. Its production is intrinsically linked to the activity of sirtuins, which are key regulators of metabolism and stress resistance. researchgate.net

An accumulation of this compound, along with its precursor ADP-ribose, has been connected to a metabolic shift within cells that results in lower levels of endogenous reactive oxygen species (ROS). nih.govnih.gov ROS are natural byproducts of metabolism, but at high levels, they can cause oxidative stress and damage to cellular components. mdpi.com The modulation of ROS levels by this sirtuin-derived metabolite suggests its participation in cellular redox regulation. researchgate.net

The same metabolic shift prompted by an increase in this compound levels also involves the diversion of glucose towards pathways that help prevent oxidative damage. nih.govnih.gov This indicates a link between sirtuin activity, the production of this metabolite, and the coordination of metabolic pathways to protect the cell from oxidative stress. nih.govresearchgate.net

Evidence connects this compound and its associated pathways with the cellular response to DNA damage. The Sir2 family of enzymes, which produce the metabolite, has been implicated in the repair of double-stranded DNA breaks. semanticscholar.org

In mammalian cells, a more direct link has been identified. The TRPM2 cation channel, which plays a role in the response to oxidative stress and DNA damage, is gated by both this compound and ADP-ribose. nih.govnih.govresearchgate.net Oxidative stress can lead to DNA damage, which in turn activates enzymes like poly(ADP-ribose) polymerase (PARP), increasing the availability of ADP-ribose and its derivatives. researchgate.netresearchgate.net The activation of the TRPM2 channel by these metabolites is a key step in the stress-induced signaling cascade. nih.gov

Table 2: Physiological Implications of this compound in Stress Response

| Stress Response Area | Observed Effect of Increased this compound Levels | Associated Molecules/Pathways |

|---|---|---|

| Oxidative Stress | Linked to a reduction in endogenous Reactive Oxygen Species (ROS). nih.govnih.gov | Sirtuins, Redox Regulation. researchgate.net |

| Metabolic Regulation | Associated with the diversion of glucose metabolism toward preventing oxidative damage. nih.govnih.gov | Glucose Metabolism Pathways. nih.gov |

| DNA Damage | Implicated in DNA damage response via gating of the TRPM2 cation channel. nih.govresearchgate.net | Sir2, TRPM2 Channel, Poly(ADP-ribose) Polymerase (PARP). nih.govsemanticscholar.org |

Potential Roles in Metabolic Homeostasis

This compound (OAADPr) is a crucial metabolite generated from the enzymatic activity of sirtuins, a class of NAD+-dependent protein deacetylases. nih.govnih.govscbt.com Sirtuins play a pivotal role in regulating cellular metabolism, and as a direct product of their function, OAADPr is increasingly recognized as a signaling molecule with the potential to influence metabolic homeostasis. nih.govnih.gov The concentration of OAADPr within a cell is intrinsically linked to the rate of sirtuin-catalyzed deacetylation, thereby serving as an indicator of cellular NAD+ utilization and metabolic status. researchgate.net

The connection between OAADPr and metabolic regulation is tightly coupled with the function of sirtuins, such as SIRT3, which are known as major regulators of mitochondrial metabolic pathways. nih.gov SIRT3, for instance, deacetylates and activates numerous enzymes involved in the tricarboxylic acid (TCA) cycle, electron transport chain function, and oxidative stress reduction. nih.gov The production of OAADPr during these deacetylation events suggests it may act as a downstream messenger, propagating the metabolic signals initiated by sirtuins. nih.gov

Detailed research in the model organism Saccharomyces cerevisiae (yeast) has provided significant insights into the direct metabolic impact of this molecule. nih.govnih.gov Studies have demonstrated that an accumulation of OAADPr, along with ADP-ribose (ADPr), can trigger a significant metabolic shift in yeast cells, particularly under conditions of oxidative stress. nih.govnih.gov This reprogramming involves the diversion of glucose from the standard glycolytic pathway to the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The primary purpose of this rerouting is to increase the production of NADPH, which is essential for reducing oxidized glutathione (B108866) and thioredoxin. nih.gov These reduced cofactors are, in turn, required by enzymes that scavenge harmful reactive oxygen species (ROS), thereby protecting the cell from oxidative damage. nih.govnih.gov

This metabolic diversion highlights a sophisticated feedback mechanism where a product of a stress-responsive enzyme (sirtuin) signals the cell to reconfigure its central carbon metabolism to mount a protective response. The regulation of OAADPr levels is maintained by specific enzymes, such as the NUDIX hydrolase Ysa1 in yeast, which cleaves OAADPr, suggesting that its signaling role is tightly controlled. nih.govnih.gov While the role of OAADPr in mammalian metabolic homeostasis is still under active investigation, the findings from yeast models provide a compelling framework for its function as a key signaling molecule that integrates sirtuin activity with cellular metabolic responses. nih.govnih.gov

| Model Organism | Condition | Observed Metabolic Shift | Proposed Physiological Implication | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Accumulation of O-Acetyl ADP Ribose (OAADPr) and ADP-ribose (ADPr) | Diversion of glucose flux from glycolysis to the pentose phosphate pathway (PPP) | Lowers endogenous reactive oxygen species (ROS) and prevents oxidative damage | nih.govnih.gov |

Advanced Research Methodologies for 2 /3 O Acetyl Adp Ribose Analysis

Quantitative Mass Spectrometry-Based Approaches

Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as the gold standard for the quantitative analysis of OAADPr in complex biological samples. These methods offer exceptional sensitivity and specificity, allowing for the reliable measurement of endogenous levels of the metabolite.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the precise detection and quantification of 2'/3'-O-acetyl ADP-ribose. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. A common approach involves the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for OAADPr are monitored. nih.gov This targeted approach provides high specificity, minimizing interference from other molecules in the biological matrix.

The LC-MS/MS methodology developed for OAADPr has demonstrated excellent sensitivity, with a lower limit of detection of 0.2 pmol. nih.gov The method also displays a linear response over a wide dynamic range, typically from 0.2 to 500 pmol, enabling the accurate quantification of varying cellular concentrations. nih.govnih.gov This level of sensitivity has been instrumental in the first direct verification and quantification of endogenous OAADPr in organisms such as Saccharomyces cerevisiae. nih.govnih.gov

Detailed research findings indicate that in wild-type S. cerevisiae, cellular levels of OAADPr are in the range of 0.4 - 0.8 μM. nih.gov In contrast, a yeast strain lacking all sirtuins showed no detectable levels of the metabolite, confirming its origin from sirtuin activity. nih.govnih.gov

| Parameter | Value | Reference |

| Lower Limit of Detection | 0.2 pmol | nih.gov |

| Linear Dynamic Range | 0.2 - 500 pmol | nih.govnih.gov |

| Endogenous Levels in Yeast | 0.4 - 0.8 μM | nih.gov |

To effectively separate the highly polar OAADPr isomers from other cellular components prior to mass spectrometric analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. nih.gov HILIC is a variant of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high concentration of organic solvent in the mobile phase. This technique is well-suited for the retention and separation of polar compounds like OAADPr.

In the analysis of OAADPr, a HILIC column is coupled to the tandem mass spectrometer. nih.gov This setup allows for the separation of the 2'- and 3'-O-acetyl ADP-ribose isomers, which can exist in equilibrium. nih.govnih.govresearchgate.net The ability to resolve these isomers is important for understanding the dynamics of this metabolite following its enzymatic generation. A typical HILIC separation might utilize a polyhydroxyethyl A column with a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297). nih.gov

For accurate quantification by LC-MS/MS, the use of a stable isotope-labeled internal standard is essential. nih.govnih.gov In the analysis of OAADPr, a ¹³C-labeled version of the molecule (¹³C-OAADPr) is commonly used. nih.gov This internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of the heavy isotope.

The ¹³C-OAADPr is spiked into the biological sample at a known concentration before sample preparation. nih.gov It co-elutes with the unlabeled, endogenous OAADPr during the LC separation and is detected simultaneously by the mass spectrometer. nih.gov By comparing the signal intensity of the endogenous analyte to that of the internal standard, any variations in sample extraction, processing, or instrument response can be normalized. This stable isotope dilution method significantly improves the accuracy and reproducibility of the quantification. The ¹³C-OAADPr internal standard is typically synthesized enzymatically. nih.gov

The preparation of biological samples is a critical step for the successful analysis of OAADPr by LC-MS/MS. The goal is to efficiently extract the metabolite from the complex biological matrix while minimizing degradation and interference. For yeast samples, a common procedure involves harvesting the cells and adding the ¹³C-OAADPr internal standard directly to the cell pellet. nih.gov

Cell lysis is then achieved by mechanical disruption, for example, by vortexing with glass beads in the presence of an acid like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA). nih.gov Following lysis, the cell debris is removed by centrifugation, and the resulting supernatant, containing the extracted metabolites, can be directly analyzed by LC-MS/MS. nih.gov The extraction efficiency of these methods has been shown to be greater than 75%. nih.govnih.gov Careful sample preparation is crucial to avoid matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, potentially leading to inaccurate quantification. nih.govchromatographytoday.comchromatographyonline.com

Spectroscopic and Structural Characterization Techniques

While mass spectrometry is ideal for quantification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation and isomer identification of 2'/3'-O-acetyl ADP-ribose.

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the structural characterization of O-acetyl ADP-ribose and in distinguishing between its 2' and 3' isomers. nih.govresearchgate.net Through detailed NMR analyses, including ¹H and ¹³C NMR, researchers have been able to unambiguously determine the precise location of the acetyl group on the ribose moiety. nih.govresearchgate.net

Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy is a powerful two-dimensional NMR technique that was used to definitively assign the position of the acetyl group. nih.govsemanticscholar.org This technique reveals correlations between protons and carbons that are separated by two or three bonds. For OAADPr, HMBC spectra showed a correlation between the carbonyl carbon of the acetate group and the proton at either the C2' or C3' position of the ribose, confirming the existence of the 2'- and 3'-O-acetylated isomers. nih.govsemanticscholar.org These structural studies were significant as they corrected earlier proposals that suggested the acetyl group was at the 1' position. nih.gov Furthermore, NMR studies, in conjunction with rapid quenching techniques, revealed that the 2'-O-acetyl ADP-ribose is the initial enzymatic product, which then rapidly equilibrates to a nearly 1:1 mixture of the 2' and 3' isomers in solution. nih.govresearchgate.net

Biochemical and Cell-Based Assays

A variety of biochemical and cell-based assays are employed to investigate the functions and interactions of 2'/3'-O-Acetyl ADP Ribose.

Competitive binding assays, such as the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are powerful tools for studying molecular interactions and for the high-throughput screening of inhibitors. researchgate.netnih.gov In the context of this compound, this technology can be adapted to quantify its binding to specific protein domains. The assay relies on the interaction of donor and acceptor beads, which, when brought into close proximity through a binding event, generate a luminescent signal. nih.gov A competitor molecule, such as free this compound or a potential inhibitor, will disrupt this interaction, leading to a decrease in the signal. This principle has been successfully applied to develop screening assays for inhibitors of mono-ADP-ribosyl hydrolyzing macrodomains. nih.govoulu.fi

Table 1: Key Parameters in an AlphaScreen-based Assay for a this compound Binding Protein

| Parameter | Description | Example Value/Range |

| Protein Concentration | Concentration of the protein of interest (e.g., a macrodomain) | 50 - 100 nM |

| Ligand Concentration | Concentration of the biotinylated this compound analog | 10 - 50 nM |

| Bead Concentration | Concentration of donor and acceptor beads | 10 - 20 µg/mL |

| Incubation Time | Time allowed for binding and signal development | 60 - 180 minutes |

| IC50 Value | Concentration of an inhibitor required to reduce the signal by 50% | Varies depending on inhibitor potency |

Note: The table above is interactive. Users can sort the data by clicking on the column headers.

The activity of sirtuins, the enzymes that produce this compound, is commonly measured using various enzymatic assays. mdpi.comresearchgate.net These assays typically monitor the deacetylation of a substrate, which is coupled to the formation of this compound and nicotinamide (B372718). mdpi.com Fluorescence-based assays are particularly common and often utilize a fluorogenic peptide substrate. reactionbiology.com Upon deacetylation by a sirtuin, a developing enzyme cleaves the deacetylated peptide, releasing a fluorescent molecule that can be quantified. The rate of fluorescence increase is directly proportional to the sirtuin's activity.

Table 2: Components of a Typical Sirtuin Enzymatic Activity Assay

| Component | Function |

| Sirtuin Enzyme | The catalyst for the deacetylation reaction. |

| Acetylated Substrate | A peptide or protein with an acetylated lysine (B10760008) residue. |

| NAD+ | The co-substrate required for sirtuin activity. |

| Developing Enzyme | An enzyme that processes the deacetylated product to generate a signal. |

| Fluorophore | A molecule that emits light upon enzymatic processing. |

| Buffer | Maintains optimal pH and ionic strength for the reaction. |

| Inhibitor/Activator | Compounds being tested for their effect on sirtuin activity. |

Note: The table above is interactive. Users can sort the data by clicking on the column headers.

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the in vivo interactions between proteins and DNA. wikipedia.org When combined with microarray technology (ChIP-on-chip), it allows for the genome-wide identification of binding sites for DNA-associated proteins. wikipedia.org This methodology has been adapted to study the association of this compound with chromatin. nih.gov Chromatin Affinity Purification (ChAP-on-chip) is a related technique that utilizes affinity purification to isolate specific chromatin-associated molecules. nih.govresearchgate.net

Studies have utilized both ChIP-on-chip and ChAP-on-chip to map the distribution of this compound along telomeric regions in yeast. nih.govresearchgate.netmdpi.com These experiments have revealed that this compound can promote the spreading of the silencing protein Sir3 along telomeres, providing insight into its role in heterochromatin formation. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with molecular binding events. researchgate.netnih.govnih.gov It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.gov ITC has been employed to demonstrate the direct interaction between this compound and the Sir3 protein. nih.govresearchgate.net This technique is label-free and performed in solution, providing a direct characterization of the binding event without the potential artifacts of immobilization or labeling. wur.nlspringernature.com

Table 3: Thermodynamic Parameters of this compound Binding to Sir3 Determined by ITC

| Parameter | Value | Unit |

| Binding Affinity (Kd) | ~10.4 | µM |

| Stoichiometry (n) | ~1.0 | - |

| Enthalpy (ΔH) | - | kcal/mol |

| Entropy (ΔS) | - | cal/mol·K |

Note: The table above is interactive. Users can sort the data by clicking on the column headers. The specific values for enthalpy and entropy are dependent on experimental conditions and are therefore not specified here.

Dot blotting is a simple and rapid technique used to detect the binding of a molecule to a protein. abcam.com In the context of this compound, this method has been used to confirm its direct interaction with the Sir3 protein. nih.govresearchgate.net The assay involves spotting purified protein onto a membrane, which is then incubated with a solution containing the metabolite of interest. Detection is typically achieved using an antibody that recognizes the metabolite or a labeled version of the metabolite. This technique provides a qualitative or semi-quantitative assessment of binding.

In Vitro and In Vivo Experimental Models for Functional Studies

The functional roles of this compound (OAADPr) are investigated using a variety of in vitro and in vivo experimental models. These systems are crucial for elucidating its metabolism, molecular interactions, and physiological effects as a signaling molecule generated by sirtuin-catalyzed deacetylation. nih.govnih.gov

In Vitro Models

In vitro systems offer controlled environments to dissect the specific biochemical activities and interactions of OAADPr. These models range from purified enzyme assays to reconstituted biological complexes.

Enzymatic Activity Assays: Purified enzymes are used to identify and characterize the proteins that metabolize OAADPr. These assays typically involve incubating the enzyme with OAADPr and quantifying the formation of products over time using techniques like high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and radioactive labeling. researchgate.netnih.govnih.gov

ADP-ribosylhydrolase 3 (ARH3): In vitro studies have shown that the mammalian enzyme ARH3 hydrolyzes OAADPr to produce ADP-ribose and acetate. nih.govresearchgate.net The activity of ARH3 on OAADPr is pH-dependent, showing greater activity at alkaline pH (e.g., 9.0) compared to neutral pH. researchgate.netnih.gov

Macrodomain Proteins: A key discovery from in vitro assays is the identification of certain macrodomain proteins as OAADPr deacetylases. researchgate.netelsevierpure.com Human MacroD1, for example, catalyzes the deacetylation of OAADPr, and its activity follows Michaelis-Menten kinetics. researchgate.net

NUDIX Hydrolase Ysa1: In the yeast Saccharomyces cerevisiae, the Nudix hydrolase Ysa1 has been shown in vitro to cleave the pyrophosphate bond of OAADPr, yielding AMP and 2- and 3-O-acetylribose-5-phosphate. nih.govnih.gov

| Enzyme | Apparent Km (μM) | Vmax (s-1) | Methodology | Source |

|---|---|---|---|---|

| Human MacroD1 | 375 ± 55 | 0.20 ± 0.04 | Radioactive & HPLC Assays | researchgate.net |

Protein-Ligand Interaction Studies: These models are used to identify molecules that directly bind to OAADPr and to quantify the binding affinity.

SIR Complex Assembly: OAADPr has been shown to regulate gene silencing by facilitating the assembly and loading of the Sir2-Sir3-Sir4 silencing complex onto nucleosomes. nih.govnih.gov Isothermal titration calorimetry (ITC) and dot blotting methods have demonstrated a direct interaction between OAADPr and the Sir3 protein. nih.govmdpi.com

TRPM2 Channel Gating: In mammalian cells, the transient receptor potential melastatin 2 (TRPM2) cation channel is gated by both ADP-ribose and OAADPr. nih.govnih.gov Binding studies have confirmed that this interaction is mediated by the NUDIX homology (NudT9H) domain located within the intracellular portion of the channel. nih.gov

Histone MacroH2A Binding: OAADPr is capable of binding to the Macro domain of splice variants of the histone protein MacroH2A, which is often enriched in heterochromatic regions. nih.govnih.gov

| Model System | Methodology | Key Findings | Source |

|---|---|---|---|

| Purified Enzyme Assays (ARH3, MacroD1, Ysa1) | HPLC, LC-MS/MS, Radioactive Assays | Identified and characterized enzymes responsible for OAADPr hydrolysis and deacetylation. | nih.govresearchgate.netresearchgate.net |

| Protein-Ligand Binding Assays | Isothermal Titration Calorimetry (ITC), Dot Blotting | Demonstrated direct binding of OAADPr to proteins like Sir3 and the NUDT9H domain of TRPM2. | nih.govnih.govmdpi.com |

| Reconstituted SIR-Nucleosome Complexes | In Vitro Assembly Systems | Showed OAADPr facilitates the assembly of the SIR silencing complex on nucleosomes. | nih.govnih.govnih.gov |

In Vivo Models

In vivo models, ranging from single-celled organisms to complex multicellular systems, are essential for understanding the physiological relevance of OAADPr in a cellular context.

Saccharomyces cerevisiae (Budding Yeast): Yeast has been a powerful model for studying the in vivo functions of OAADPr due to its genetic tractability.

Gene Silencing: OAADPr is implicated in epigenetic gene silencing. nih.govmdpi.com Chromatin immunoprecipitation (ChIP)-on-chip and chromatin affinity purification (ChAP)-on-chip assays revealed that OAADPr can increase the spreading of the Sir3 protein along telomeres, a key step in forming silent heterochromatin. nih.gov

Metabolic Control: The cellular levels of OAADPr are directly linked to sirtuin activity and can be modulated by deleting genes encoding sirtuins or OAADPr-metabolizing enzymes. nih.gov Deletion of all five yeast sirtuins results in undetectable levels of OAADPr. nih.gov Conversely, deleting the gene for the Nudix hydrolase, YSA1, leads to a significant increase in cellular OAADPr concentration, which enhances the chromatin silencing effect. nih.govmdpi.com

Redox Regulation: An accumulation of OAADPr and ADP-ribose has been associated with a metabolic shift that lowers endogenous reactive oxygen species and redirects glucose to pathways that prevent oxidative damage. nih.govnih.gov

| Yeast Strain | Genetic Modification | OAADPr Concentration (μM) | Source |

|---|---|---|---|

| Wild-Type | None | 0.56 ± 0.13 | nih.gov |

| Δhst2 | Single Sirtuin Deletion | 0.37 ± 0.12 | nih.gov |

| Δsir2Δhst1-4 | Complete Sirtuin Deletion | Not Detectable | nih.gov |

| Δysa1 | Hydrolase Deletion | 0.85 ± 0.24 | nih.gov |

Other In Vivo Models:

Starfish Oocytes: Early functional studies utilized microinjection into starfish oocytes. These experiments provided direct evidence of a biological role for OAADPr, showing that its injection can block or delay oocyte maturation. nih.govsemanticscholar.org

Mammalian Cells: Studies in mammalian cell lines have been crucial for confirming the role of OAADPr in gating the TRPM2 cation channel, linking sirtuin activity to ion homeostasis and cellular signaling. nih.govnih.gov

Neurospora crassa: The in vivo relevance of macrodomains in OAADPr metabolism was supported by studies in this filamentous fungus. Cell extracts from a strain deficient in a MacroD-like protein showed a significantly reduced ability to hydrolyze OAADPr. elsevierpure.com

C. elegans and D. melanogaster: While direct functional studies of OAADPr are less common in these organisms, the conservation of Sir2 homologues, which produce OAADPr, has linked the sirtuin pathway to lifespan regulation in these widely used models for aging research. nih.gov

| Organism/System | Methodology | Key Findings | Source |

|---|---|---|---|

| S. cerevisiae | Genetic Deletion, ChIP-on-chip, LC-MS/MS | Demonstrated OAADPr's role in epigenetic silencing and metabolic regulation; quantified cellular levels. | nih.govnih.govmdpi.com |

| Starfish Oocytes | Microinjection | Provided first direct evidence of a biological function, showing OAADPr blocks oocyte maturation. | nih.govsemanticscholar.org |

| Mammalian Cells | Electrophysiology, Cellular Assays | Confirmed OAADPr's role as an activator of the TRPM2 ion channel. | nih.govnih.gov |

| N. crassa | Genetic Knock-out, Cell Extract Assays | Established the in vivo relevance of MacroD proteins for OAADPr hydrolysis. | elsevierpure.com |

Future Directions in 2 /3 O Acetyl Adp Ribose Research

Elucidation of Uncharacterized Metabolizing Enzymes and Pathways

While some enzymes that metabolize OAADPr have been identified, significant gaps in our understanding of its cellular regulation remain. The known metabolic pathways involve enzymes that can either hydrolyze the acetyl group or cleave the pyrophosphate bond. nih.gov For instance, the mammalian ADP-ribosyl hydrolase 3 (ARH3) and certain macrodomain proteins (MacroD1, MacroD2) can deacetylate OAADPr to produce ADP-ribose and acetate (B1210297). nih.govnih.govresearchgate.net In yeast, the NUDIX hydrolase Ysa1 cleaves OAADPr into AMP and O-acetyl-ribose-5-phosphate. nih.govnih.gov

However, research has also pointed to the existence of at least two uncharacterized enzyme activities in both yeast and human cells that modulate OAADPr levels. nih.govasm.org

A cytoplasmic esterase has been detected that removes the acetyl group from OAADPr, converting it to ADP-ribose. nih.govnih.gov

A distinct nuclear acetyl-transferase appears to utilize OAADPr as a donor to transfer the acetyl group to an unknown small molecule. nih.govnih.gov

The molecular identification and detailed characterization of these enzymes are critical future steps. Uncovering their identities will clarify the primary routes of OAADPr degradation and modification, providing new insights into how the cell fine-tunes the signaling output of sirtuin activity. Elucidating these pathways is essential for a complete picture of OAADPr's physiological roles. nih.gov

Identification of Novel Effector Proteins and Downstream Targets

The biological effects of OAADPr are mediated through its interaction with specific effector proteins. To date, a limited number of direct binders have been identified, highlighting the need for broader discovery approaches. nih.gov Known targets suggest that OAADPr plays roles in chromatin regulation and ion channel gating. nih.gov

Key identified effector proteins include:

TRPM2 Cation Channel : In mammalian cells, the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel is gated by both OAADPr and ADP-ribose. nih.gov Binding occurs at the NUDIX homology (NudT9H) domain located in the intracellular portion of the channel. nih.gov

Macrodomain Proteins : The macrodomain is an evolutionarily conserved protein module that binds ADP-ribose derivatives. nih.gov The macrodomain of the histone variant macroH2A1.1 binds OAADPr, linking sirtuin activity to chromatin structure at heterochromatic regions. nih.govnih.gov Additionally, a class of macrodomain proteins, including human MacroD1 and MacroD2, not only bind but also hydrolyze OAADPr, acting as "erasers" of the signal. nih.govnih.gov

Sir Complex Proteins : In yeast, OAADPr has been suggested to regulate gene silencing by facilitating the assembly and loading of the Sir2-4 silencing complex onto nucleosomes. nih.govnih.gov It has also been shown to interact directly with the Sir3 protein to promote its spreading along telomeric chromatin. mdpi.com

Future research will focus on the systematic identification of the complete OAADPr "interactome." This will likely involve proteomic approaches, such as chemical proteomics using tagged, non-hydrolyzable analogs of OAADPr to capture and identify novel binding partners. nih.gov Uncovering these targets will be crucial for connecting the metabolic output of sirtuins to downstream cellular responses and disease states.

Defining the Precise Roles of 2'- and 3'- Isomers in Biological Contexts

2'/3'-O-Acetyl ADP Ribose exists as a mixture of two isomers, 2'-O-acetyl-ADP-ribose and 3'-O-acetyl-ADP-ribose. researchgate.net Mechanistic studies have shown that sirtuin enzymes directly release the 2'-O-acetyl isomer as the primary enzymatic product. nih.govresearchgate.netsemanticscholar.org Following its release into the solvent, the 2'-isomer undergoes a rapid, non-enzymatic intramolecular transesterification to form the 3'-isomer. researchgate.net At neutral pH, the two isomers exist in a near-equal equilibrium (approximately 48:52 ratio of 2'- to 3'-isomer). researchgate.netresearchgate.net

A fundamental and unresolved question is whether these two isomers have distinct biological functions. Do different effector proteins selectively recognize one isomer over the other? Answering this requires tools that can separate the isomers' effects. However, their rapid interconversion in aqueous solution presents a significant technical challenge. nih.gov

To address this, researchers have developed non-hydrolyzable analogs of OAADPr. nih.gov By substituting the O-acetyl group with an N-acetyl group, stable 2'- and 3'-N-acetyl analogs have been synthesized. nih.gov These tools will be invaluable for:

Determining the binding specificity of known and novel effector proteins.

Differentiating the downstream signaling consequences of each isomer.

Probing the active sites of enzymes that metabolize OAADPr. nih.gov

Clarifying the specific roles of the 2'- and 3'- isomers will add a new layer of specificity to our understanding of sirtuin-mediated signaling.

Integrated Omics Approaches for Systems-Level Understanding (e.g., Metabolomics, Proteomics)

To fully comprehend the impact of OAADPr on cellular physiology, a systems-level perspective is necessary. Integrated "omics" approaches, which allow for the large-scale study of molecules, are essential for this purpose. dtu.dkomu.edu.tr By combining metabolomics and proteomics, researchers can simultaneously map the levels of OAADPr and its downstream consequences on protein expression and modification.

Metabolomics : The development of sensitive analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the direct detection and quantification of endogenous OAADPr from biological samples. nih.gov This allows researchers to measure cellular OAADPr concentrations (found to be approximately 0.4–0.8 µM in yeast) and see how these levels change in response to genetic or environmental perturbations, such as deleting sirtuin genes. nih.gov

Proteomics : Proteomics can be used to identify downstream targets of OAADPr signaling. Untargeted proteomics workflows can help identify proteins that are post-translationally modified in response to changes in OAADPr levels. biorxiv.org Targeted proteomics can quantify changes in the abundance of specific proteins or pathways known to be regulated by sirtuins or OAADPr effectors. olink.com

Combining these approaches will allow for the correlation of cellular OAADPr levels with global changes in the proteome, providing a comprehensive view of the signaling network.

| Omics Approach | Application in OAADPr Research | Key Findings/Capabilities | Reference |

|---|---|---|---|

| Metabolomics (LC-MS/MS) | Quantification of endogenous OAADPr levels in cells and tissues. | Established a lower limit of detection of 0.2 pmol. Allowed the first direct verification and quantification of OAADPr in yeast (0.56 ± 0.13 μM in wild-type). | nih.gov |

| Proteomics (Untargeted) | Discovery of novel effector proteins and downstream targets of OAADPr signaling. | Workflows have been established to enrich and detect ADP-ribosylated proteins from cell extracts, providing a proof-of-concept for identifying targets of related modifications. | biorxiv.org |

| Chemical Proteomics | Identification of OAADPr-binding proteins using synthetic probes. | Development of non-hydrolyzable OAADPr analogs provides the necessary tools for "pull-down" experiments to capture interacting proteins. | nih.gov |

Development of Advanced Tools for Spatiotemporal Monitoring of this compound Levels and Dynamics

A major limitation in understanding OAADPr signaling is the difficulty in observing its production, diffusion, and degradation in real-time within living cells. Current methods, such as LC-MS/MS, require cell lysis and provide an average concentration across a cell population, losing spatial and temporal information. nih.gov

Future progress will depend on the creation of advanced tools for dynamic monitoring. A key goal is the development of genetically encoded biosensors for OAADPr. These biosensors could be based on fluorescent proteins fused to an OAADPr-binding domain, such as a macrodomain. Upon binding to OAADPr, the sensor would undergo a conformational change, leading to a measurable change in fluorescence (e.g., via Förster resonance energy transfer, FRET).

Such tools would enable researchers to:

Visualize the subcellular localization of OAADPr production and accumulation.

Monitor changes in OAADPr levels in real-time in response to stimuli.

Investigate the dynamics of OAADPr in specific cellular compartments, such as the nucleus versus the cytoplasm.

In addition to biosensors, the continued development of synthetic chemical tools, such as the isotopically labeled 13C-OAADPr for use as an internal standard in mass spectrometry and stable N-acetyl analogs, will remain crucial for accurate quantification and for probing protein-ligand interactions. nih.govnih.gov These advanced tools will be instrumental in moving from static measurements to a dynamic understanding of OAADPr's role as a second messenger.

Q & A

Basic: What experimental methods distinguish between 2'-O-Acetyl ADP Ribose and 3'-O-Acetyl ADP Ribose in enzymatic studies?

To differentiate these isomers, rapid quenching under single-turnover conditions is used to capture the enzymatic product (2'-O-Acetyl ADP Ribose) before non-enzymatic transesterification occurs. Post-release, the equilibrium between 2' and 3' isomers (48:52 ratio) can be monitored via NMR structural analysis , which identifies distinct chemical shifts for the acetyl group at the 2' or 3' ribose position. Mass spectrometry further confirms molecular masses .

Advanced: How can researchers resolve the equilibrium dynamics between 2'- and 3'-O-Acetyl ADP Ribose post-enzymatic release?

The equilibrium arises due to intramolecular transesterification in solution. Methodologically, time-resolved NMR spectroscopy tracks isomerization kinetics by observing peak shifts corresponding to each isomer. Isotopic labeling (e.g., ¹³C-acetyl groups) enhances signal resolution. Additionally, stabilizing the 2' isomer via cryogenic quenching or enzymatic trapping (e.g., using macrodomain proteins) can isolate intermediates for structural characterization .

Basic: What assays detect ADP-ribosylation in apoptosis-related protein studies?

Immunohistochemistry and immunofluorescence are standard for detecting poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis. Antibodies targeting PARP fragments (e.g., caspase-cleaved PARP) or ADP-ribosylated substrates (e.g., histones) are used. Fluorometric PARP activity assays measure NAD+ consumption or ADP-ribose polymer formation in real time .

Advanced: How do mutant ADP-ribosyltransferases (ARTs) simplify the study of mono-ADP-ribosylation targets?

Wild-type ARTs generate complex poly(ADP-ribose) (PAR) chains, complicating analysis. Mutant ARTs (e.g., catalytically inactive or mono-ART variants) restrict modifications to mono-ADP-ribosylation. This allows clickable NAD+ analogues (e.g., ethynyl-NAD+) to label acceptor proteins for enrichment via affinity tags, followed by mass spectrometry-based proteomics for site-specific identification .

Basic: Which structural techniques elucidate interactions between 2'/3'-O-Acetyl ADP Ribose and binding proteins?

X-ray crystallography (e.g., PDB: 6W02) resolves atomic-level interactions, such as hydrogen bonding between the acetyl group and conserved residues in sirtuin or macrodomain proteins. Molecular docking simulations complement structural data by predicting binding affinities and conformational changes. Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., ) in vitro .

Advanced: How does ADP regulate PRPP synthase activity, and what kinetic approaches clarify this mechanism?

ADP acts as an allosteric inhibitor of PRPP synthase by binding to a regulatory site distinct from the active site. Steady-state kinetic analysis reveals competitive inhibition between ADP and ATP/ribose 5-phosphate. Equilibrium binding dialysis demonstrates that ADP binding requires prior saturation of the active site with substrates. Pre-steady-state stopped-flow experiments further dissect the ordered substrate-binding sequence (Mg²⁺ → MgATP → ribose 5-phosphate) .

Basic: What assays quantify sirtuin deacetylase activity involving this compound?

Fluorometric assays using acetylated peptide substrates (e.g., H4K16ac) measure deacetylation via release of 7-amino-4-methylcoumarin (AMC). HPLC or LC-MS quantifies NAD+ consumption and O-Acetyl ADP Ribose production. Isothermal titration calorimetry (ITC) directly measures binding thermodynamics between sirtuins and NAD+/acetylated substrates .

Advanced: How can researchers address contradictions in identifying Sir2 enzymatic products?

Initial identification of 2'-O-Acetyl ADP Ribose as the Sir2 product was challenged by observations of 3'-isomer dominance in solution. Resolving this requires single-turnover experiments (quenching reactions within milliseconds) to isolate the enzymatic product before transesterification. Comparative NMR and crystallographic data (e.g., ternary complexes with sirtuins) confirm the 2'-isomer as the direct product, while equilibrium studies explain the 3'-isomer’s prevalence post-release .

Key Notes for Experimental Design:

- Contradiction Management : When conflicting data arise (e.g., isomer ratios), combine orthogonal methods (e.g., kinetics + structural biology).

- Advanced Toolkits : Use click chemistry, mutant enzymes, and cryo-EM for dynamic or transient interactions.

- Data Reproducibility : Validate antibody specificity in ADP-ribosylation assays (e.g., knockout controls) .

Featured Recommendations

| Most viewed | ||